molecular formula C10H8ClN3O2 B11810552 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11810552
M. Wt: 237.64 g/mol
InChI Key: KECZOYQOJAZGIY-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the phenyl ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.

Scientific Research Applications

Biological Activities

The compound exhibits several significant biological activities:

Antibacterial Activity
Research indicates that triazole derivatives possess notable antibacterial properties. For example, studies have shown that compounds with a triazole core demonstrate effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.12 to 1.95 µg/mL .

Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has shown potential in inhibiting fungal growth, particularly against strains resistant to conventional treatments. Its mechanism often involves the inhibition of ergosterol synthesis, which is crucial for maintaining fungal cell membrane integrity .

Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. For instance, certain modifications to the triazole ring have led to enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Some derivatives have exhibited IC50 values as low as 10 µM against breast cancer cells .

Case Study 1: Antibacterial Efficacy

In a study conducted by Muthal et al., the antibacterial efficacy of synthesized triazole derivatives was evaluated against multiple bacterial strains. The compound exhibited significant inhibition comparable to standard antibiotics like levofloxacin.

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of triazole derivatives revealed that specific modifications can enhance cytotoxicity against cancer cell lines. The study found that compounds with electron-withdrawing groups showed improved activity due to increased lipophilicity and better cellular uptake .

Data Tables

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacteria TestedMIC (µg/mL)
2-(3-Chloro-4-methylphenyl)E. coli0.25
2-(3-Chloro-4-methylphenyl)S. aureus0.50
2-(3-Chloro-4-methylphenyl)P. aeruginosa0.75

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Chloro-4-methylphenyl)Breast Cancer Cells10
2-(3-Chloro-4-methylphenyl)Lung Cancer Cells15

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

2-(3-Chloro-4-methylphenyl)-2H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antitumor, and other pharmacological properties.

  • Chemical Formula : C11H10ClN3O2
  • Molecular Weight : 249.67 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Antibacterial Activity

The antibacterial potential of triazole derivatives has been widely studied. Research indicates that compounds with triazole structures exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)
2-(3-Chloro-4-methylphenyl)-triazoleE. coli520
2-(3-Chloro-4-methylphenyl)-triazoleS. aureus1018
2-(3-Chloro-4-methylphenyl)-triazoleP. aeruginosa1515

Studies have shown that the introduction of halogen groups (like chlorine) enhances the antibacterial efficacy of triazoles by increasing their lipophilicity and facilitating membrane penetration .

Antitumor Activity

Triazole derivatives, including the compound , have been investigated for their antitumor properties. One study demonstrated that modifications in the triazole ring can lead to enhanced cytotoxicity against various cancer cell lines.

Case Study: Antitumor Activity

A recent investigation assessed the antitumor efficacy of several triazole derivatives against HT-29 colon cancer cells. The study found that the compound exhibited significant inhibition of cell proliferation at low micromolar concentrations, suggesting its potential as an anticancer agent .

Table 2: Antitumor Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-(3-Chloro-4-methylphenyl)-triazoleHT-291.5
2-(3-Chloro-4-methylphenyl)-triazoleMCF-72.0
2-(3-Chloro-4-methylphenyl)-triazoleA5491.8

The mechanism of action appears to involve apoptosis induction and inhibition of cell cycle progression, which are critical pathways in cancer therapy .

Mechanistic Insights

Research into the mechanisms by which triazoles exert their biological effects has revealed several key interactions:

  • DNA Gyrase Inhibition : Triazoles have been shown to inhibit bacterial DNA gyrase, leading to disruption in DNA replication and transcription .
  • Complex I Inhibition : Some studies suggest that triazoles can inhibit mitochondrial complex I, affecting energy metabolism in cancer cells and contributing to their cytotoxic effects .

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c1-6-2-3-7(4-8(6)11)14-12-5-9(13-14)10(15)16/h2-5H,1H3,(H,15,16)

InChI Key

KECZOYQOJAZGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=CC(=N2)C(=O)O)Cl

Origin of Product

United States

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